"13C NMR analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid"
"13C NMR analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid"
An In-depth Technical Guide to the ¹³C NMR Analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and fragment-based drug discovery.[1] Given the absence of readily available public spectral data for this specific molecule, this document emphasizes the foundational principles and predictive methodologies required for its structural elucidation. We will explore the anticipated chemical shifts based on the unique electronic environment created by the fused pyrazolo-pyridine core, the iodo-substituent, and the carboxylic acid moiety. Furthermore, this guide presents a detailed, field-proven experimental protocol for acquiring high-quality ¹³C NMR spectra and a logical workflow for data interpretation, designed to empower researchers in their synthetic and drug development endeavors.
Introduction: The Structural Significance of a Complex Heterocycle
The pyrazolo[3,4-c]pyridine core is a valuable scaffold in modern drug discovery, offering a rigid, three-dimensional structure with multiple vectors for chemical elaboration.[1] The specific derivative, 3-Iodo-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, combines several key features: a pyrazole ring, a pyridine ring, a heavy halogen atom (iodine), and a carboxylic acid. This combination makes it a versatile building block for creating complex molecular architectures.
Unambiguous structural verification is the bedrock of chemical synthesis and drug development. ¹³C NMR spectroscopy is an indispensable tool for this purpose, providing a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment yields a specific resonance, or chemical shift, in the spectrum. This guide will deconstruct the expected ¹³C NMR spectrum of the title compound, providing the rationale behind the predicted chemical shifts and a robust protocol for their experimental verification.
Molecular Structure and Theoretical Considerations
To interpret the ¹³C NMR spectrum, one must first understand the molecule's structure and the key electronic factors at play.
Numbering Convention and Tautomerism
The IUPAC numbering for the pyrazolo[3,4-c]pyridine ring system is crucial for unambiguous peak assignment. A significant consideration for the pyrazole moiety is the potential for prototropic tautomerism, where the N-H proton can reside on either nitrogen (N1 or N2). For substituted pyrazolo[3,4-c]pyridine derivatives, studies have shown that the N1-H tautomer is typically the predominant form in solution.[2] This guide will proceed with the assumption of the N1-H tautomer, but researchers should be aware that the presence of the N2-H tautomer, or rapid exchange between the two, could lead to averaged signals or the appearance of minor peaks.
Caption: IUPAC numbering of the target molecule.
Key Factors Influencing ¹³C Chemical Shifts
The chemical shift (δ) of each carbon is determined by its local electronic environment. For this molecule, the primary influences are:
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Aromaticity and Hybridization: All seven ring carbons are sp² hybridized, placing their expected signals broadly in the aromatic region (δ 100-160 ppm).
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Inductive Effects: The electronegative nitrogen atoms in both rings withdraw electron density from adjacent carbons, causing them to be "deshielded" and resonate at a higher chemical shift (further downfield). The carboxylic acid group is also strongly electron-withdrawing.
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The Heavy Atom Effect: The iodine atom at the C3 position introduces a significant shielding effect on the carbon to which it is directly attached.[3] This is due to the large number of electrons on the iodine atom, which circulate in the magnetic field and create a counter-field that shields the C3 nucleus. This effect shifts the C3 signal significantly upfield (to a lower δ value) compared to a typical aromatic carbon.[4]
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Quaternary Carbons: Carbons that are not bonded to any protons (C3, C3a, C5, C7a) will typically show weaker signals in a standard proton-decoupled ¹³C NMR spectrum. This is due to a longer relaxation time and the absence of the Nuclear Overhauser Effect (NOE), an enhancement of the carbon signal that occurs when nearby protons are irradiated.[5]
Predicted ¹³C NMR Spectral Data
Based on the principles above and data from analogous structures like pyridines[6], pyrazoles, and iodo-substituted aromatics[7], we can predict the chemical shift for each carbon atom.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification and Key Influences |
| C=O | 165 - 175 | Carboxyl Carbon: The most deshielded carbon due to direct bonding to two highly electronegative oxygen atoms.[8] |
| C7 | 145 - 155 | Pyridine Ring (α to N): Adjacent to the ring nitrogen (N6), causing significant deshielding. |
| C3a | 140 - 150 | Bridgehead Quaternary Carbon: Part of the pyrazole ring and fused to the pyridine ring. Influenced by two adjacent nitrogen atoms (N1, N2). |
| C7a | 135 - 145 | Bridgehead Quaternary Carbon: Fused between the two rings, influenced by N1 of the pyrazole and N6 of the pyridine ring. |
| C5 | 130 - 140 | Carboxy-Substituted Quaternary Carbon: Deshielded by the attached electron-withdrawing carboxylic acid group. |
| C4 | 115 - 125 | Pyridine Ring (β to N): Less deshielded than C7 as it is further from the pyridine nitrogen. |
| C3 | 85 - 100 | Iodo-Substituted Quaternary Carbon: Significantly shielded by the "heavy atom effect" of iodine, shifting it far upfield from the typical aromatic region.[3][4] This is the most diagnostic signal in the spectrum. |
Experimental Protocol for NMR Analysis
This section provides a robust, step-by-step methodology for acquiring high-quality ¹³C NMR data for the title compound.
Sample Preparation
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Purity: Ensure the sample is of high purity (>95%) to avoid spectral contamination. Residual solvents or synthetic impurities can complicate interpretation.
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Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its high polarity will readily dissolve the carboxylic acid, and it will allow for the observation of the exchangeable N-H and O-H protons in a corresponding ¹H NMR spectrum.
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Concentration: Dissolve approximately 15-25 mg of the compound in 0.6-0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube. This concentration provides a good balance for obtaining a decent signal-to-noise ratio in a reasonable time.
Spectrometer Setup and Data Acquisition
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Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz (corresponding to a ¹³C frequency of ~100 MHz) is recommended.[9]
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Tuning and Matching: Ensure the probe is properly tuned to the ¹³C frequency and matched to the impedance of the instrument.
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Locking and Shimming: Lock the spectrometer's field frequency onto the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp, well-resolved peaks.[9]
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Temperature: Maintain a constant sample temperature, typically 25 °C (298 K), for reproducibility.
¹³C Acquisition Parameters
Due to the low natural abundance (1.1%) of the ¹³C isotope, acquisition parameters must be optimized for sensitivity.
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Pulse Sequence: A standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker systems) is often used for quantitative ¹³C NMR, but for simple identification, a standard power-gated decoupling sequence (e.g., zgpg30) is sufficient and faster.
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Acquisition Time (AQ): Set to 1-2 seconds to allow for good digital resolution.
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Relaxation Delay (D1): A delay of 2-5 seconds is a good starting point. Quaternary carbons have longer relaxation times, and a longer delay may be needed for them to be properly observed.
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Number of Scans (NS): A significantly higher number of scans is required compared to ¹H NMR. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio. This can take anywhere from 30 minutes to several hours.[3]
Data Processing and Interpretation Workflow
The path from raw experimental data to a fully assigned structure follows a clear, logical sequence.
Sources
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- 6. Pyridine(110-86-1) 13C NMR spectrum [chemicalbook.com]
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